molecular formula C6H9Cl2N3O2 B6245733 ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride CAS No. 2408962-69-4

ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride

Cat. No.: B6245733
CAS No.: 2408962-69-4
M. Wt: 226.1
InChI Key:
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Description

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used for oxidation and reduction reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the triazole ring .

Scientific Research Applications

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is unique due to its specific triazole ring structure and the presence of both chloromethyl and carboxylate functional groups.

Properties

CAS No.

2408962-69-4

Molecular Formula

C6H9Cl2N3O2

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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